![molecular formula C9H5ClN2O2S B2821299 7-Cyano-1H-indole-3-sulfonyl chloride CAS No. 2470436-96-3](/img/structure/B2821299.png)
7-Cyano-1H-indole-3-sulfonyl chloride
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Overview
Description
7-Cyano-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClN2O2S and a molecular weight of 240.67 .
Molecular Structure Analysis
The InChI code for 7-Cyano-1H-indole-3-sulfonyl chloride is 1S/C9H5ClN2O2S/c10-15(13,14)8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Colorimetric Estimation of Indoleacetic Acid
The significance of indoleacetic acid in physiological and biochemical experiments has led to the development of methods for its colorimetric estimation. The ferric chloride-sulphuric acid test, modified to produce a more stable color with increased specificity, illustrates the chemical's utility in assays where sensitivity and specificity are paramount (Gordon & Weber, 1951).
Sulfonylation of Indoles
The iodine-catalysed process for the efficient and scalable sulfenylation of indoles using aryl-/alkyl sulfonyl chlorides demonstrates the compound's versatility in synthesizing indole 3-sulfenylether molecules, highlighting its potential in chemical syntheses (Kumaraswamy, Raju, & Narayanarao, 2015).
Aggregation Behavior of Indocyanine Dyes
Studies on the aggregation behavior of Indocyanine Cy5 dye provide insights into the transition from strong to weak molecular coupling in aqueous solutions. These findings could have implications for the development of advanced materials and sensors (Berlepsch & Böttcher, 2015).
Glycosidase Inhibitor Analogs
The synthesis of sulfonium-ion analogs of the glycosidase inhibitor castanospermine, aimed at understanding electrostatic stabilization in enzyme active sites, shows the compound's relevance in biochemistry and drug development (Svansson et al., 2000).
Cu-Catalyzed Direct Sulfonylation
The Cu-catalyzed direct sulfonylation of indolines with sulfonyl chlorides under air, highlighting a chelation-assisted strategy, showcases the method's efficiency in synthesizing C-7 functionalized indoline scaffolds. This represents the compound's utility in organic synthesis and potential pharmaceutical applications (Zhi et al., 2019).
Future Directions
The future directions for research on 7-Cyano-1H-indole-3-sulfonyl chloride and similar compounds are vast. Indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new indole derivatives and investigating their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-cyano-1h-indole-3-sulfonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . The interaction with these targets leads to changes in cellular processes, contributing to their broad spectrum of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely, depending on the specific derivative and target .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
properties
IUPAC Name |
7-cyano-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-15(13,14)8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZZSJTVQPZTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)S(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Cyano-1H-indole-3-sulfonyl chloride |
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